2,2-二甲基-3-(哌啶-1-基)丙-1-醇

描述

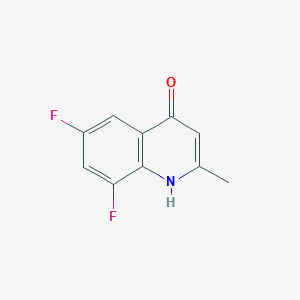

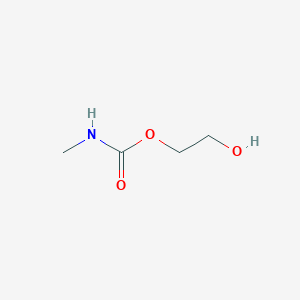

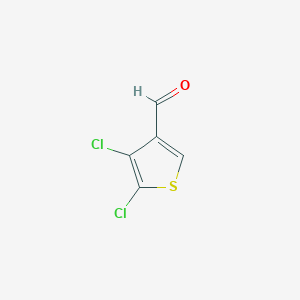

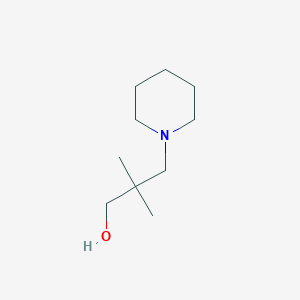

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (DMPP) is a cyclic ether compound derived from piperidine. It is a versatile and important building block for organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. DMPP is also used in the synthesis of other organic compounds and has been studied for its potential as a therapeutic agent.

科学研究应用

药理学应用

2,2-二甲基-3-(哌啶-1-基)丙-1-醇: 是一种哌啶衍生物,哌啶类化合物在药理学领域具有重要意义 。哌啶结构存在于各种药物中,并表现出广泛的生物活性。 它们被用于开发抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、止痛、消炎、抗阿尔茨海默症、抗精神病和抗凝血剂 .

材料科学

在材料科学中,像2,2-二甲基-3-(哌啶-1-基)丙-1-醇这样的哌啶衍生物可用作构建复杂分子结构的基石。 这些结构可能在开发具有特定性能的新材料方面具有应用,例如增强耐用性或特殊导电性 .

环境科学

该化合物在环境应用方面的潜力可能包括将其用作合成更复杂分子的中间体,这些分子可能有助于环境修复过程,例如污染物或重金属的分解 .

生物化学

在生物化学中,该化合物可能参与酶催化反应的研究,其中哌啶环充当底物或抑制剂。 这有助于理解代谢途径并设计可以调节这些途径的药物 .

农业

2,2-二甲基-3-(哌啶-1-基)丙-1-醇: 可能在农业中找到应用,作为合成途径的一部分来创建可以充当生长促进剂或杀虫剂的化合物。 该领域的研究可能会导致开发更有效、更环保的新型农用化学品 .

分析化学

在分析化学中,该化合物可以用作色谱法或光谱法中的标准品或试剂,以识别或量化其他物质。 它也可以用于开发新的分析技术或改进现有的技术 .

复杂分子的合成

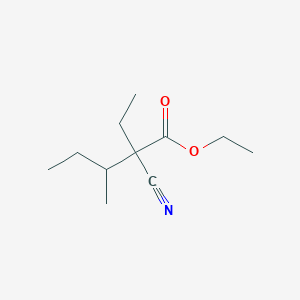

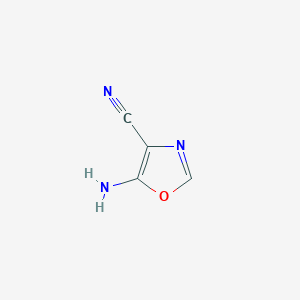

该化合物是有机合成中的多功能中间体。 它可以用来合成各种复杂的分子,包括天然产物和潜在的新药 .

化学教育

由于其结构的复杂性和在各个领域的关联性,2,2-二甲基-3-(哌啶-1-基)丙-1-醇可用作化学教育中的教学工具,以说明有机化学和合成的原理 .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)